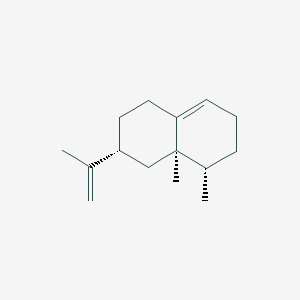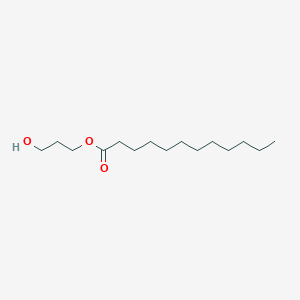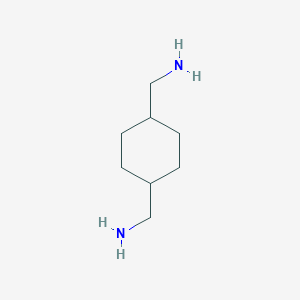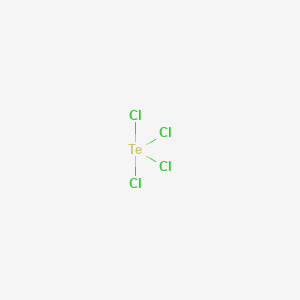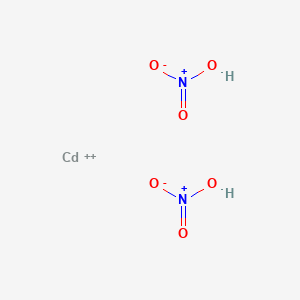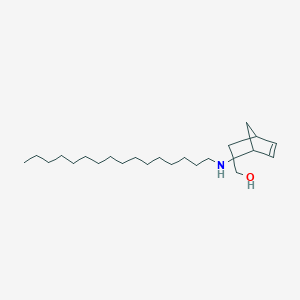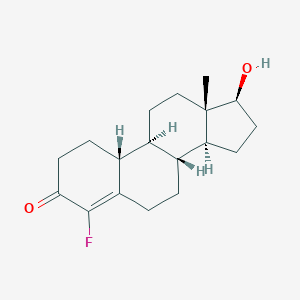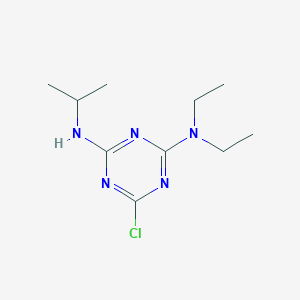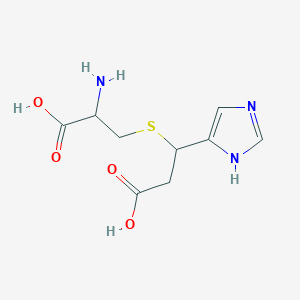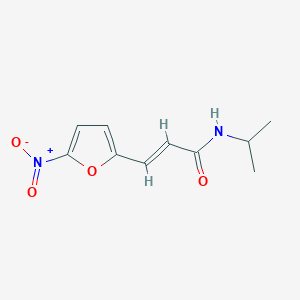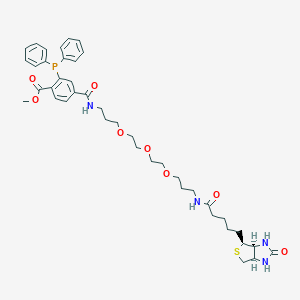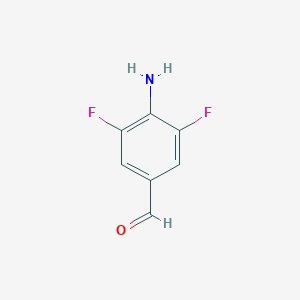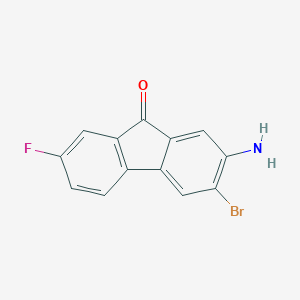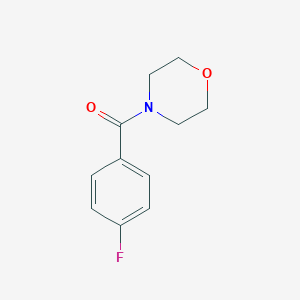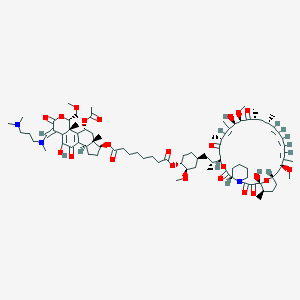
沃替西尼-雷帕霉素偶联物
描述
沃替尼-雷帕霉素偶联物 1: 化合物 7c ) 是沃替尼-雷帕霉素偶联物的呋喃环开环衍生物。 它表现出有效的抗肿瘤活性并具有良好的水溶性 .
科学研究应用
该化合物在各个科学领域都有应用:
癌症研究: 沃替尼-雷帕霉素偶联物 1 抑制肿瘤中的 AKT 磷酸化,使其成为癌症研究的宝贵工具.
生物学研究: 研究人员探索它对细胞信号通路和蛋白激酶的影响。
医学: 研究其作为抗癌药物或组合疗法一部分的潜力。
作用机制
该化合物可能通过双重抑制 PI3K 和 mTORC1 途径发挥其作用。通过靶向这些关键的信号通路,它调节细胞生长、增殖和存活。
生化分析
Biochemical Properties
Wortmannin-Rapamycin Conjugate can inhibit the AKT phosphorylation in the tumor . It interacts with enzymes and proteins involved in the PI3K/Akt/mTOR signaling pathway .
Cellular Effects
Wortmannin-Rapamycin Conjugate has significant effects on various types of cells and cellular processes. It influences cell function by inhibiting AKT phosphorylation, which impacts cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The mechanism of action of Wortmannin-Rapamycin Conjugate involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It exerts its effects at the molecular level by inhibiting the AKT phosphorylation .
Dosage Effects in Animal Models
In animal models, the effects of Wortmannin-Rapamycin Conjugate vary with different dosages. For instance, it showed significant antitumor activity in U87MG mouse xenograft model at a dosage of 3-5 mg/kg .
Metabolic Pathways
Wortmannin-Rapamycin Conjugate is involved in the PI3K/Akt/mTOR signaling pathway . It interacts with enzymes and cofactors in this pathway, potentially affecting metabolic flux or metabolite levels.
准备方法
沃替尼-雷帕霉素偶联物 1 的合成涉及使用前药连接体将 PI3K(沃替尼)和 mTORC1(雷帕霉素)的单独抑制剂结合在一起。不幸的是,文献中没有广泛公开具体的合成路线和反应条件。 可以通过定制合成服务获得该化合物 .
化学反应分析
沃替尼-雷帕霉素偶联物 1 由于其复杂的结构,可能经历各种化学反应。虽然有关具体反应的详细信息很少,但必须考虑以下几点:
氧化还原反应: 由于存在多个官能团,可能发生氧化还原反应。
取代反应: 沃替尼-雷帕霉素偶联物 1 包含多个亲核位点,使其易于发生取代反应。
常用试剂和条件: 不幸的是,具体的试剂和条件仍未公开。
主要产物:
相似化合物的比较
虽然具体的比较有限,但沃替尼-雷帕霉素偶联物 1 因其沃替尼和雷帕霉素的独特组合而脱颖而出。类似的化合物包括单独的抑制剂(沃替尼和雷帕霉素)以及其他双重抑制剂。
- Ayral-Kaloustian S,等人。磷脂酰肌醇 3-激酶 (PI3K) 和雷帕霉素哺乳动物靶标 (mTOR) 的杂化抑制剂:新型沃替尼-雷帕霉素偶联物的设计、合成和优异的抗肿瘤活性。J Med Chem. 2010 年 1 月 14 日;53(1):452-9。 阅读更多
属性
IUPAC Name |
8-O-[(1S,3aR,6E,9S,9aR,10R,11aS)-10-acetyloxy-6-[[3-(dimethylamino)propyl-methylamino]methylidene]-5-hydroxy-9-(methoxymethyl)-9a,11a-dimethyl-4,7-dioxo-2,3,3a,9,10,11-hexahydro-1H-indeno[4,5-h]isochromen-1-yl] 1-O-[(1R,2R,4S)-4-[(2R)-2-[(1R,9S,12S,15R,16Z,18R,19R,21R,23S,24Z,26Z,28Z,30S,32S,35R)-1,18-dihydroxy-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-2,3,10,14,20-pentaoxo-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraen-12-yl]propyl]-2-methoxycyclohexyl] octanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C88H131N3O23/c1-51-28-21-20-22-29-52(2)66(106-15)46-60-35-33-57(7)88(104,114-60)82(100)83(101)91-41-26-25-30-63(91)85(103)111-67(47-64(93)53(3)43-56(6)78(97)81(108-17)77(96)55(5)42-51)54(4)44-59-34-37-65(68(45-59)107-16)110-72(94)31-23-18-19-24-32-73(95)112-70-38-36-62-74-76(69(109-58(8)92)48-86(62,70)9)87(10)71(50-105-14)113-84(102)61(75(87)80(99)79(74)98)49-90(13)40-27-39-89(11)12/h20-22,28-29,43,49,51,53-55,57,59-60,62-63,65-71,78,81,97,99,104H,18-19,23-27,30-42,44-48,50H2,1-17H3/b22-20-,28-21-,52-29-,56-43-,61-49+/t51-,53-,54-,55-,57-,59+,60+,62+,63+,65-,66+,67+,68-,69-,70+,71-,78-,81+,86+,87+,88-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVMCLKAVNVFURS-GNVICUCWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2CC(C(=CC=CC=CC(CC(C(=O)C(C(C(=CC(C(=O)CC(OC(=O)C3CCCCN3C(=O)C(=O)C1(O2)O)C(C)CC4CCC(C(C4)OC)OC(=O)CCCCCCC(=O)OC5CCC6C5(CC(C7=C6C(=O)C(=C8C7(C(OC(=O)C8=CN(C)CCCN(C)C)COC)C)O)OC(=O)C)C)C)C)O)OC)C)C)C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@H]2C[C@@H](/C(=C\C=C/C=C\[C@H](C[C@H](C(=O)[C@@H]([C@@H](/C(=C\[C@H](C(=O)C[C@H](OC(=O)[C@@H]3CCCCN3C(=O)C(=O)[C@@]1(O2)O)[C@H](C)C[C@@H]4CC[C@H]([C@@H](C4)OC)OC(=O)CCCCCCC(=O)O[C@H]5CC[C@@H]6[C@@]5(C[C@H](C7=C6C(=O)C(=C\8[C@@]7([C@H](OC(=O)/C8=C/N(C)CCCN(C)C)COC)C)O)OC(=O)C)C)C)/C)O)OC)C)C)/C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C88H131N3O23 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1599.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the Wortmannin-Rapamycin Conjugate interact with its targets and what are the downstream effects?
A1: The conjugate works by simultaneously inhibiting two key signaling pathways involved in cancer cell growth and survival: the PI3K/AKT pathway and the mTOR pathway. []
Q2: Can you elaborate on the structure-activity relationship (SAR) of the Wortmannin-Rapamycin Conjugate and how modifications impact its activity?
A2: The research focused on developing conjugates of 17-Hydroxywortmannin and rapamycin analogues linked through a hydrolysable linker. The choice of linker proved crucial for activity.
- Diester Linkers: Conjugates utilizing diester linkers were found to have improved solubility compared to rapamycin alone and demonstrated superior antitumor activity in vivo. This suggests that the diester linker is cleaved in vivo, releasing both the potent wortmannin and rapamycin analogues to exert their individual inhibitory effects. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


